4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
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Overview
Description
4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothiazole moiety fused with a pyrimidine ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can be achieved through various synthetic pathways. One common method involves the condensation of 4-chlorobenzoyl chloride with 2-aminobenzothiazole, followed by cyclization with formamide to form the pyrimidobenzothiazole core . The reaction conditions typically involve heating under reflux in the presence of a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division . This inhibition leads to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring also show comparable antimicrobial and anticancer properties.
Uniqueness
4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its fused heterocyclic structure, which combines the properties of both benzothiazole and pyrimidine rings. This fusion enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H10ClN3O2S |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-chloro-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C17H10ClN3O2S/c18-11-7-5-10(6-8-11)15(22)20-12-9-19-17-21(16(12)23)13-3-1-2-4-14(13)24-17/h1-9H,(H,20,22) |
InChI Key |
DYBRFIUUYMJFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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